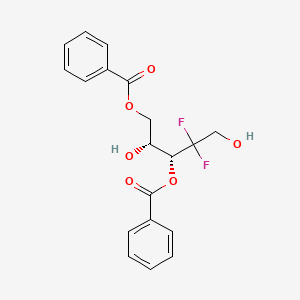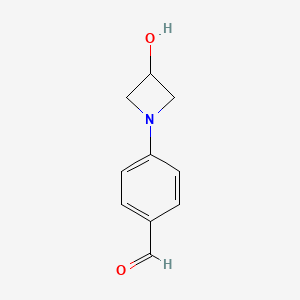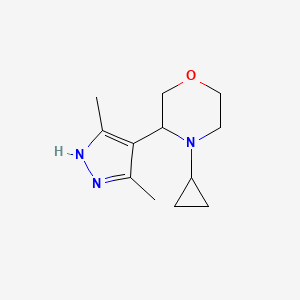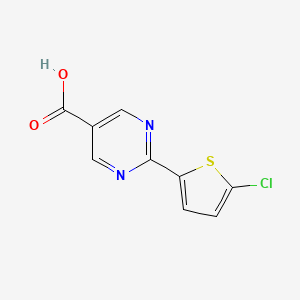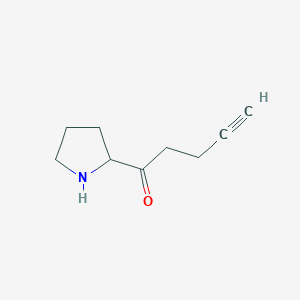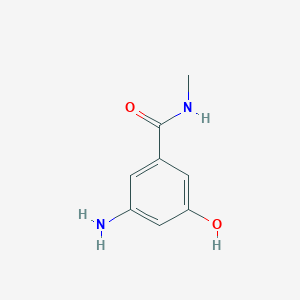
3-Amino-5-hydroxy-N-methylbenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Amino-5-hydroxy-N-methylbenzamide is an organic compound that belongs to the class of benzamides. Benzamides are derivatives of benzoic acid and are known for their diverse applications in various fields, including medicinal chemistry, industrial processes, and biological research. This compound is characterized by the presence of an amino group, a hydroxyl group, and a methyl group attached to the benzamide core.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-5-hydroxy-N-methylbenzamide typically involves the reaction of 3-Amino-5-hydroxybenzoic acid with N-methylamine. The reaction is carried out in the presence of a coupling agent such as EDC.HCl (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride) and a catalyst like DMAP (4-dimethylaminopyridine) in a suitable solvent such as dichloromethane. The reaction mixture is stirred at room temperature for several hours to yield the desired product .
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up using similar synthetic routes. The process involves the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The product is then purified using techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
3-Amino-5-hydroxy-N-methylbenzamide undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a quinone derivative.
Reduction: The amino group can be reduced to form an amine derivative.
Substitution: The amino and hydroxyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like acyl chlorides and alkyl halides are used in substitution reactions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted benzamides depending on the reagents used.
Aplicaciones Científicas De Investigación
3-Amino-5-hydroxy-N-methylbenzamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antioxidant and antibacterial properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of certain diseases.
Industry: Used as an intermediate in the production of pharmaceuticals and other fine chemicals.
Mecanismo De Acción
The mechanism of action of 3-Amino-5-hydroxy-N-methylbenzamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in oxidative stress, thereby exhibiting antioxidant properties .
Comparación Con Compuestos Similares
Similar Compounds
3-Amino-5-hydroxybenzoic acid: Lacks the N-methyl group.
N-Methylbenzamide: Lacks the amino and hydroxyl groups.
3-Hydroxy-N-methylbenzamide: Lacks the amino group.
Uniqueness
3-Amino-5-hydroxy-N-methylbenzamide is unique due to the presence of both amino and hydroxyl groups along with the N-methyl group. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Propiedades
Fórmula molecular |
C8H10N2O2 |
|---|---|
Peso molecular |
166.18 g/mol |
Nombre IUPAC |
3-amino-5-hydroxy-N-methylbenzamide |
InChI |
InChI=1S/C8H10N2O2/c1-10-8(12)5-2-6(9)4-7(11)3-5/h2-4,11H,9H2,1H3,(H,10,12) |
Clave InChI |
ZKHDKXQPVCYCHW-UHFFFAOYSA-N |
SMILES canónico |
CNC(=O)C1=CC(=CC(=C1)O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[(3-Aminocyclopentyl)methyl]-1-methylcyclopropane-1-carboxamide](/img/structure/B13161908.png)
![(1R)-1-[4-(morpholin-4-ylsulfonyl)phenyl]ethanamine](/img/structure/B13161909.png)

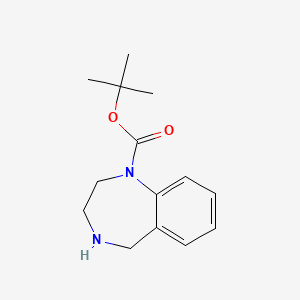


![Ethyl 3-bromo-6-cyclopropyl-4-methyl-[1,2]thiazolo[5,4-b]pyridine-5-carboxylate](/img/structure/B13161940.png)

